

Comparative Analysis of 1-(Cyclopropylsulfonyl)piperazine: Identity and Purity Assessment

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Compound of Interest

Compound Name: 1-(Cyclopropylsulfonyl)piperazine

Cat. No.: B1520114

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A comprehensive guide for researchers, scientists, and drug development professionals on confirming the identity and purity of synthesized **1-(Cyclopropylsulfonyl)piperazine**, with a comparative analysis against common alternatives.

This guide provides a detailed framework for the analytical characterization of **1-(Cyclopropylsulfonyl)piperazine**, a valuable building block in contemporary drug discovery. Due to the absence of comprehensive published data for this specific compound, this guide offers a predictive analysis based on established chemical principles and available data for analogous structures. Furthermore, it presents a direct comparison with two commercially available alternatives: 1-(Methylsulfonyl)piperazine and 1-(Phenylsulfonyl)piperazine, equipping researchers with the necessary information to make informed decisions in their synthetic endeavors.

Characterization of 1-(Cyclopropylsulfonyl)piperazine

The identity and purity of newly synthesized **1-(Cyclopropylsulfonyl)piperazine** can be unequivocally established through a combination of spectroscopic and chromatographic techniques.

Table 1: Predicted Analytical Data for **1-(Cyclopropylsulfonyl)piperazine**

Parameter	Predicted Value/Characteristic
Molecular Formula	C ₇ H ₁₄ N ₂ O ₂ S
Molecular Weight	190.26 g/mol
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	~3.30 (t, 4H), ~3.00 (t, 4H), ~2.20 (m, 1H), ~1.00 (m, 2H), ~0.80 (m, 2H)
¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	~45.5 (2C), ~45.0 (2C), ~30.0, ~6.0 (2C)
Mass Spectrum (EI)	m/z (%): 190 (M ⁺), 125, 85, 69
Purity (HPLC)	≥95%

Comparative Analysis with Alternative Sulfonylpiperazines

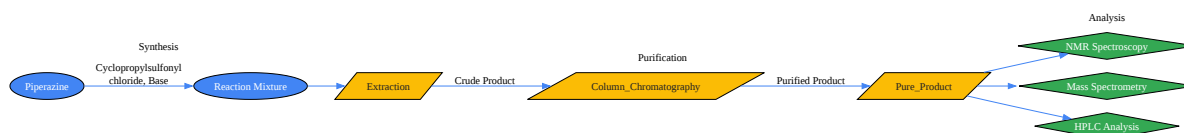
1-(Methylsulfonyl)piperazine and 1-(Phenylsulfonyl)piperazine are frequently employed as alternative reagents in synthetic chemistry. A comparative overview of their key analytical properties is presented below.

Table 2: Comparison of **1-(Cyclopropylsulfonyl)piperazine** with Alternatives

Feature	1-(Cyclopropylsulfonyl)piperazine	1-(Methylsulfonyl)piperazine[1]	1-(Phenylsulfonyl)piperazine
Molecular Formula	C ₇ H ₁₄ N ₂ O ₂ S	C ₅ H ₁₂ N ₂ O ₂ S	C ₁₀ H ₁₄ N ₂ O ₂ S
Molecular Weight	190.26 g/mol	164.22 g/mol	226.30 g/mol
¹ H NMR Highlights (CDCl ₃)	Cyclopropyl protons (~0.8-1.0 ppm)	Methyl protons (~2.8 ppm)	Phenyl protons (~7.5-7.9 ppm)
Purity (Typical)	≥95%	≥98%	≥97%

Experimental Workflows and Logical Relationships

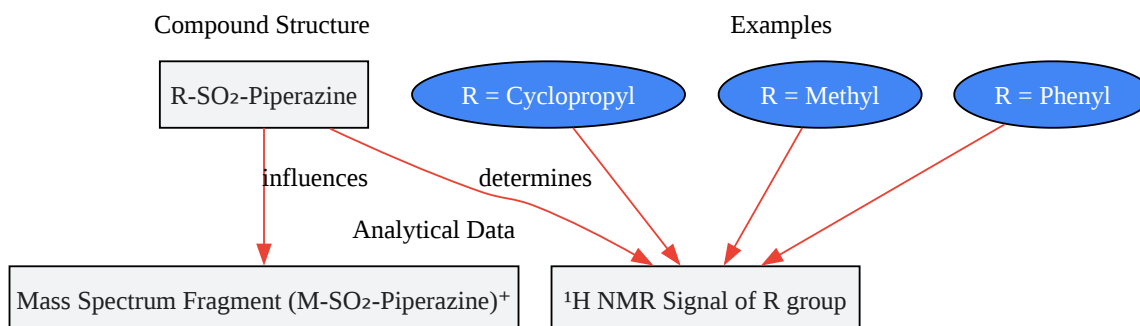
The synthesis and subsequent purification and analysis of **1-(Cyclopropylsulfonyl)piperazine** follow a logical workflow designed to ensure the final product's identity and purity.



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Caption: Synthetic and analytical workflow for **1-(Cyclopropylsulfonyl)piperazine**.

The relationship between the structural components of the analyzed sulfonylpiperazines and their characteristic analytical signals is crucial for their identification.



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Caption: Structure-data relationship for sulfonylpiperazines.

Experimental Protocols

Detailed methodologies are provided for the synthesis and analysis of **1-(Cyclopropylsulfonyl)piperazine**.

Synthesis of 1-(Cyclopropylsulfonyl)piperazine

Materials:

- Piperazine
- Cyclopropylsulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Dissolve piperazine (2 equivalents) and triethylamine (1.2 equivalents) in DCM at 0 °C.
- Slowly add a solution of cyclopropylsulfonyl chloride (1 equivalent) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-(Cyclopropylsulfonyl)piperazine**.

¹H and ¹³C NMR Spectroscopy

Instrument: 400 MHz NMR Spectrometer Solvent: Chloroform-d (CDCl₃) Procedure:

- Dissolve approximately 10-15 mg of the synthesized compound in 0.6 mL of CDCl₃.
- Acquire ¹H and ¹³C NMR spectra at room temperature.
- Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

Instrument: Mass spectrometer with Electron Ionization (EI) source Procedure:

- Introduce a small sample of the compound into the mass spectrometer.
- Acquire the mass spectrum in the m/z range of 50-500.
- Analyze the fragmentation pattern to confirm the molecular weight and identify characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

System: HPLC system with a UV detector Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm) Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). Flow Rate: 1.0 mL/min Detection: UV at 210 nm Procedure:

- Prepare a stock solution of the synthesized compound in acetonitrile (1 mg/mL).

- Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Inject the sample onto the HPLC system and record the chromatogram.
- Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks.

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References

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
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